Tetrafluorosuccinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3238. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetrafluorobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O4/c5-3(6,1(9)10)4(7,8)2(11)12/h(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDUFRYTKFGQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(=O)O)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059928 | |

| Record name | Perfluorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-38-8 | |

| Record name | 2,2,3,3-Tetrafluorobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,2,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS19QHB8AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Tetrafluorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrafluorosuccinic Acid (systematically named 2,2,3,3-Tetrafluorobutanedioic acid). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

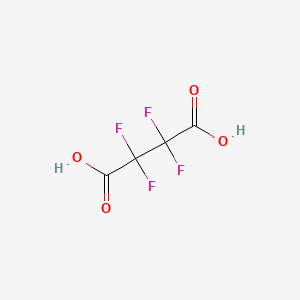

Chemical Identity and Structure

This compound is a fluorinated derivative of succinic acid, a naturally occurring dicarboxylic acid. The presence of four fluorine atoms significantly alters its chemical and physical properties compared to its non-fluorinated counterpart.

| Identifier | Value |

| IUPAC Name | 2,2,3,3-Tetrafluorobutanedioic acid[1] |

| Synonyms | Perfluorosuccinic acid, Tetrafluorobutanedioic acid[1] |

| CAS Number | 377-38-8[1] |

| Molecular Formula | C4H2F4O4[1] |

| Molecular Weight | 190.05 g/mol [1] |

| Canonical SMILES | C(C(C(=O)O)(F)F)(C(=O)O)(F)F[1] |

| InChI Key | YUDUFRYTKFGQCL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Melting Point | 115-118 °C | [2] |

| Boiling Point | 150 °C at 15 mmHg | [2] |

| Density | 1.4 g/cm³ | [2] |

| pKa | Data not available | |

| Water Solubility | Data not available | |

| Organic Solvent Solubility | Data not available in specific solvents. Miscible with ethanol.[3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | A single peak corresponding to the two acidic protons. |

| ¹⁹F NMR | A single peak characteristic of the CF₂ groups. |

| FTIR | Characteristic peaks for C=O stretching of the carboxylic acid, C-F stretching, and O-H stretching. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols

Detailed experimental protocols are vital for reproducing and verifying the physicochemical data. Below are generalized protocols for determining key properties of fluorinated carboxylic acids like this compound.

Determination of pKa by ¹⁹F NMR Spectroscopy

The acidity of fluorinated carboxylic acids can be precisely determined using ¹⁹F NMR spectroscopy by monitoring the chemical shift perturbation upon titration.[4]

Workflow for pKa determination using ¹⁹F NMR.

Spectroscopic Analysis Protocols

-

Sample Preparation : Dissolve a small amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

¹H NMR Acquisition : A standard ¹H NMR spectrum is acquired. A single resonance is expected for the acidic protons.

-

¹⁹F NMR Acquisition : A ¹⁹F NMR spectrum is acquired. Due to the chemical equivalence of the fluorine atoms, a single peak is expected. For quantitative analysis, a longer relaxation delay (5 times T1) is recommended.[5] The chemical shifts are referenced to an internal or external standard like CFCl₃.[6]

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.[7]

-

ATR (Attenuated Total Reflectance) Method : Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[7]

-

Analysis : The FTIR spectrum is recorded, and the characteristic absorption bands for the functional groups are identified.

-

Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing the molecular weight and fragmentation of this compound, especially when coupled with liquid chromatography.[8]

-

Analysis : The mass spectrum will show the molecular ion peak [M-H]⁻ in negative ion mode, confirming the molecular weight. Fragmentation patterns can provide structural information.

Synthesis Workflow

While multiple synthetic routes may exist, a common approach to synthesizing fluorinated organic acids involves hydrolysis of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Generalized synthesis and purification workflow.

Applications and Relevance in Drug Development

The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. While specific biological signaling pathways involving this compound are not well-documented in publicly available literature, its structural motif is of interest in medicinal chemistry. As a dicarboxylic acid, it can be used as a linker or a scaffold in the design of new drug candidates. Its unique electronic properties due to the fluorine atoms can influence its interaction with biological targets.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. 2,2,3,3-Tetrafluorobutanedioic acid | C4H2F4O4 | CID 67833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 4. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. moodle2.units.it [moodle2.units.it]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetrafluorosuccinic Acid: Synthesis and Discovery

This technical guide provides a comprehensive overview of this compound, a key fluorinated intermediate. The document details its physicochemical properties, outlines plausible synthesis protocols, and presents characterization data. It is intended to be a valuable resource for professionals in research, chemical synthesis, and materials science.

Introduction

This compound (CAS 377-38-8), also known as perfluorosuccinic acid, is a fluorinated dicarboxylic acid with the molecular formula C₄H₂F₄O₄.[1][2] The presence of four fluorine atoms on the succinic acid backbone significantly alters its chemical and physical properties compared to its non-fluorinated analog.[2] This modification imparts enhanced thermal stability and chemical resistance, making it a valuable building block in the synthesis of advanced polymers, specialty chemicals, and as an intermediate for pharmaceuticals and agrochemicals.[2][3][4]

While the specific historical details of its initial discovery are not prominently documented in scientific literature, its development is rooted in the broader advancement of organofluorine chemistry. The synthesis and characterization of such fluorinated compounds have been driven by the unique properties that fluorine atoms confer to organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 377-38-8 | [1] |

| Molecular Formula | C₄H₂F₄O₄ | [1] |

| Molecular Weight | 190.05 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 115-121 °C | [2] |

| Boiling Point | 150 °C @ 15 mmHg | [2] |

| Synonyms | Perfluorosuccinic acid, 2,2,3,3-tetrafluorobutanedioic acid | [1][5] |

| Purity | ≥ 98% (by titration) | [2] |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on established organofluorine chemistry, two primary synthetic routes are considered highly plausible: the oxidation of hexafluorocyclobutene (B1221722) and the hydrolysis of tetrafluorosuccinic anhydride (B1165640).

This method is based on the general principle of oxidizing a fluorinated olefin to the corresponding dicarboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). This type of oxidation is known to be efficient and often proceeds in high yield.[6]

3.1.1. Materials and Equipment

-

Hexafluorocyclobutene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

3.1.2. Procedure

-

A solution of sodium hydroxide (e.g., 2 M in water) is placed in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. The flask is cooled in an ice bath.

-

Potassium permanganate is added portion-wise to the stirred NaOH solution to form a deep purple solution.

-

Hexafluorocyclobutene is then slowly added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

-

The MnO₂ is removed by filtration.

-

The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1.

-

The acidic solution is then extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Table 2: Representative Reaction Parameters for Oxidation of Hexafluorocyclobutene

| Parameter | Value |

| Reactants | Hexafluorocyclobutene, Potassium Permanganate, Sodium Hydroxide |

| Solvent | Water |

| Reaction Temperature | < 20 °C (addition), Room Temperature (stirring) |

| Reaction Time | Several hours |

| Work-up | Acidification, Extraction |

| Expected Yield | High (potentially >90%) |

The hydrolysis of an acid anhydride to its corresponding dicarboxylic acid is a standard and generally high-yielding reaction.[7]

3.2.1. Materials and Equipment

-

Tetrafluorosuccinic anhydride

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

3.2.2. Procedure

-

Tetrafluorosuccinic anhydride is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Deionized water is added to the flask.

-

The mixture is heated to reflux with stirring.

-

The reaction is monitored until the anhydride has completely dissolved and the reaction is complete (this can be checked by techniques like TLC or IR spectroscopy, looking for the disappearance of the anhydride carbonyl peaks).

-

The solution is then cooled to room temperature, which should induce crystallization of the this compound.

-

The crystalline product is collected by vacuum filtration and washed with a small amount of cold water.

-

The product is then dried in a vacuum oven.

Table 3: Representative Reaction Parameters for Hydrolysis of Tetrafluorosuccinic Anhydride

| Parameter | Value |

| Reactant | Tetrafluorosuccinic anhydride |

| Solvent | Water |

| Reaction Temperature | Reflux (~100 °C) |

| Reaction Time | Typically 1-3 hours |

| Work-up | Cooling and crystallization |

| Expected Yield | Quantitative |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Oxidation of Hexafluorocyclobutene to this compound.

Caption: Hydrolysis of Tetrafluorosuccinic Anhydride.

Characterization

The structure and purity of synthesized this compound can be confirmed using standard analytical techniques.

Table 4: Spectroscopic Data for this compound

| Technique | Expected Features | Reference |

| ¹H NMR | A singlet for the two acidic protons of the carboxylic acid groups. The chemical shift will be in the downfield region, characteristic of acidic protons. | [8] |

| ¹⁹F NMR | A singlet for the four equivalent fluorine atoms. | [8] |

| FTIR | A broad O-H stretch from the carboxylic acid groups, a sharp C=O stretch, and strong C-F stretching bands. | [8] |

| UV-Vis | Can be used for quantitative analysis, with absorbance measured in a low UV-transparent mobile phase if necessary. | [5] |

Biological Activity and Signaling Pathways

Current literature and safety data sheets primarily describe this compound as a chemical intermediate and building block for materials science.[3][4] There is no significant evidence to suggest that it has specific biological activities or interacts with signaling pathways in a targeted manner, which is a common focus for drug development professionals. Its primary hazards are related to its corrosive nature.[2] Therefore, a discussion of signaling pathways is not applicable based on current knowledge.

Safety and Handling

This compound is a corrosive substance that can cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with important applications in polymer and materials science. While its discovery is not a singular historical event, its synthesis is achievable through standard organic chemistry transformations such as the oxidation of fluorinated olefins or the hydrolysis of its corresponding anhydride. The provided protocols and characterization data serve as a technical guide for researchers and scientists working with this versatile compound.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. 1024. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic anhydrides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 2,2,3,3-Tetrafluorobutanedioic acid | C4H2F4O4 | CID 67833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrafluorosuccinic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 377-38-8

Molecular Formula: C₄H₂F₄O₄

This technical guide provides an in-depth overview of tetrafluorosuccinic acid, a fluorinated dicarboxylic acid of significant interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Core Chemical and Physical Properties

This compound, also known as 2,2,3,3-tetrafluorobutanedioic acid, is a white crystalline solid. The presence of four fluorine atoms significantly influences its chemical properties, most notably increasing its acidity compared to its non-fluorinated analog, succinic acid. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 377-38-8 | [1][2] |

| Molecular Formula | C₄H₂F₄O₄ | [1][2] |

| Molecular Weight | 190.05 g/mol | [1] |

| Melting Point | 115-118 °C | [3] |

| Boiling Point | 150 °C at 15 mmHg | [4] |

| IUPAC Name | 2,2,3,3-tetrafluorobutanedioic acid | [1] |

| Canonical SMILES | C(=O)(C(C(C(=O)O)(F)F)(F)F)O | [1] |

| InChI Key | YUDUFRYTKFGQCL-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular structure of this compound consists of a four-carbon butanedioic acid backbone with fluorine atoms substituting the hydrogen atoms on the C2 and C3 carbons.

Synthesis and Experimental Protocols

While various methods for the synthesis of fluorinated organic compounds exist, a common route to dicarboxylic acids involves the oxidation of a corresponding unsaturated precursor. A representative experimental protocol for the synthesis of a dicarboxylic acid via alkene oxidation is detailed below. This generalized procedure can be adapted for the synthesis of this compound from a suitable tetrafluorinated alkene precursor.

General Protocol for Alkene Oxidation to a Dicarboxylic Acid

This protocol outlines the oxidation of an alkene using potassium permanganate (B83412) to yield a dicarboxylic acid.[5][6]

Materials:

-

Alkene precursor

-

Potassium permanganate (KMnO₄)

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium carbonate solution (optional, for alkaline conditions)

-

Distilled water

-

Appropriate organic solvent (e.g., acetone, t-butanol)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Extraction and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve the alkene precursor in a suitable solvent.

-

Preparation of Oxidant: Prepare an aqueous solution of potassium permanganate. For acidic conditions, the solution should be acidified with dilute sulfuric acid. For neutral or slightly alkaline conditions, a dilute solution of potassium permanganate in water can be used.

-

Oxidation Reaction: While stirring the alkene solution, add the potassium permanganate solution dropwise from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a moderate temperature. The reaction mixture will typically turn from purple to a brown precipitate of manganese dioxide (MnO₂).

-

Reaction Completion: After the addition is complete, continue stirring the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. The reaction may require heating to proceed to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

The filtrate, containing the dicarboxylic acid salt, is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

-

If the product is soluble in the aqueous layer, extract the aqueous phase with a suitable organic solvent.

-

-

Purification: The crude dicarboxylic acid can be purified by recrystallization from an appropriate solvent.

Safety Precautions: Potassium permanganate is a strong oxidizing agent and should be handled with care. Reactions involving permanganate can be vigorous. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. The unique properties conferred by fluorine atoms, such as increased metabolic stability and altered acidity, make this compound and its derivatives of interest in the development of pharmaceuticals and agrochemicals.

Role as a Fluorinated Building Block

In drug design, the incorporation of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound can be used to synthesize more complex fluorinated molecules that may exhibit enhanced biological activity. Its dicarboxylic acid functionality allows for a variety of chemical transformations, including the formation of esters, amides, and other derivatives.

Use in Materials Science

The thermal and chemical stability of fluorinated compounds makes this compound a candidate for the synthesis of specialty polymers and materials. These materials may find applications in environments requiring high resistance to heat and chemical degradation.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions. It can cause skin and eye irritation. Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile fluorinated compound with significant potential in various fields of chemical research and development. Its unique properties, stemming from the presence of multiple fluorine atoms, make it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols and data presented in this guide are intended to support researchers in the safe and effective use of this compound in their work.

References

- 1. Electrochemical Flash Fluorination and Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. researchgate.net [researchgate.net]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Electrochemical C(sp3)-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Early Synthesis Methods for Perfluorinated Dicarboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthesis methods for perfluorinated dicarboxylic acids (PFDCAs), compounds of significant interest in various fields, including pharmaceuticals and materials science. The document provides a detailed overview of the core early-stage synthetic routes, focusing on electrochemical fluorination and oxidative cleavage of perfluoroolefins. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the chemical pathways to facilitate a comprehensive understanding of these pioneering techniques.

Electrochemical Fluorination (Simons Process)

One of the earliest and most significant methods for the synthesis of perfluorinated compounds, including the precursors to PFDCAs, is the Simons electrochemical fluorination (ECF) process.[1] This technique involves the electrolysis of a solution of a hydrocarbon precursor in anhydrous hydrogen fluoride (B91410) (HF).[1] For the synthesis of PFDCAs, the typical starting materials are the corresponding dicarboxylic acid halides, such as adipoyl chloride or suberoyl chloride.

The Simons process operates in an electrochemical cell equipped with a nickel anode and a cathode typically made of iron or steel.[2] A key feature of this method is that the organic compound to be fluorinated is dissolved in the electrolyte, anhydrous HF. A cell potential of approximately 5-6 volts is typically applied.[1] However, for the fluorination of long-chain acid halides, higher cell voltages of 9 to 15 volts and temperatures between 20°C and 50°C have been reported to improve yield and product purity.[2]

The primary products of the ECF of dicarboxylic acid halides are the corresponding perfluorodiacyl fluorides. These intermediates are then hydrolyzed to yield the final perfluorinated dicarboxylic acids.

Experimental Protocol: Electrochemical Fluorination of Adipoyl Chloride

This protocol is a representative example of the Simons ECF process for the synthesis of perfluoroadipic acid.

Materials:

-

Adipoyl chloride

-

Anhydrous hydrogen fluoride (HF)

-

Nickel anode

-

Iron or steel cathode

-

Electrochemical cell

-

Cooling system

-

Apparatus for handling anhydrous HF

Procedure:

-

Cell Preparation: The electrochemical cell is charged with anhydrous hydrogen fluoride. The nickel anode and steel cathode are positioned with an approximate distance of 6 to 12 mm between them.[2]

-

Electrolyte Preparation: Adipoyl chloride is dissolved in the anhydrous HF to a concentration of 5 to 20 percent by weight.[2]

-

Electrolysis: The solution is electrolyzed at a cell voltage of 9 to 13 volts and a temperature of 20°C to 50°C.[2] The process can be carried out batchwise or semi-batchwise.[2]

-

Product Isolation: The resulting perfluoroadipoyl difluoride, being insoluble in HF, separates from the electrolyte and is removed from the cell.[2]

-

Hydrolysis: The collected perfluoroadipoyl difluoride is carefully hydrolyzed with water to yield perfluoroadipic acid.

-

Purification: The crude perfluoroadipic acid is purified by recrystallization or distillation.

Quantitative Data for Electrochemical Fluorination

| Starting Material | Product | Cell Voltage (V) | Temperature (°C) | Current Density (A/dm²) | Yield | Reference |

| Adipoyl Chloride | Perfluoroadipoyl difluoride | 9 - 15 | 20 - 50 | Not Specified | Improved | [2] |

| Suberoyl Chloride | Perfluorosuberoyl difluoride | 5 - 6 | Not Specified | Not Specified | Not Specified |

Visualizing the ECF Pathway

Oxidation of Perfluoroolefins

Another early and effective method for synthesizing PFDCAs involves the oxidative cleavage of cyclic perfluoroolefins. Ozonolysis is a prominent technique used for this purpose. This method is particularly useful for producing PFDCAs with the same number of carbon atoms as the starting cycloalkene.

The process involves reacting a perfluorocycloalkene, such as perfluorocyclohexene, with ozone. This reaction initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The ozonide is then subjected to oxidative workup to yield the desired dicarboxylic acid.

Experimental Protocol: Ozonolysis of Perfluorocyclohexene

This protocol outlines the synthesis of perfluoroadipic acid from perfluorocyclohexene via ozonolysis.

Materials:

-

Perfluorocyclohexene

-

Ozone (O₃)

-

Inert solvent (e.g., carbon tetrachloride)

-

Oxidizing agent (e.g., hydrogen peroxide, oxygen with ozone catalyst)[3]

-

Water or acetic acid as solvent for oxidation[3]

Procedure:

-

Ozonolysis: Perfluorocyclohexene is dissolved in an inert solvent and cooled to a low temperature (typically -78°C). A stream of ozone in oxygen is bubbled through the solution until the reaction is complete, indicated by the appearance of a blue color from unreacted ozone.

-

Ozonide Formation: The solvent is removed to yield the perfluoro-ozonide.

-

Oxidative Cleavage: The ozonide is suspended in water or acetic acid.[3] The suspension is then treated with an oxidizing agent. One method involves bubbling molecular oxygen in the presence of a catalytic amount of ozone at a temperature between 50°C and 100°C for 2 to 10 hours.[3]

-

Product Isolation and Purification: The resulting perfluoroadipic acid is isolated from the reaction mixture and purified, for example, by extraction and subsequent recrystallization.

Quantitative Data for Ozonolysis

| Starting Material | Product | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield | Reference |

| Norbornylene (non-perfluorinated analog) | cis-1,3-Cyclopentane dicarboxylic acid | O₂/O₃ (catalytic) | 50 - 100 | 2 - 10 | High | [3] |

| Perfluorocyclohexene | Perfluoroadipic Acid | Not specified | Not specified | Not specified | Not specified | General Method |

Visualizing the Ozonolysis Pathway

Telomerization and Subsequent Oxidation

A third approach to synthesizing perfluorinated carboxylic acids involves a two-step process: telomerization followed by oxidation. While this method is more commonly associated with the production of monocarboxylic acids, it can be adapted for dicarboxylic acids by using an appropriate starting material.

The first step, telomerization, is a radical chain reaction where a "telogen" (such as a perfluoroalkyl iodide) reacts with a "taxogen" (such as tetrafluoroethylene) to form a mixture of longer-chain perfluoroalkyl iodides.[4] To produce a dicarboxylic acid, an α,ω-diiodoperfluoroalkane would be the required starting telogen.

The second step is the oxidation of the terminal iodine atoms to carboxylic acid groups. Various oxidizing agents can be employed for this transformation. One documented method involves heating the perfluoroalkyl iodide with oleum (B3057394) (fuming sulfuric acid) and chlorine in the presence of a metal salt catalyst from Group IIB of the Periodic Table.[5] Another approach involves oxidation with oxygen under the action of light or other activating conditions.[6]

Experimental Protocol: Oxidation of α,ω-Diiodoperfluoroalkanes

This protocol describes a general method for the oxidation of a perfluoroalkyl diiodide to a perfluorinated dicarboxylic acid.

Materials:

-

α,ω-Diiodoperfluoroalkane

-

Oleum (fuming sulfuric acid)

-

Chlorine

-

Group IIB metal salt catalyst (e.g., zinc salt)

-

Reaction vessel suitable for corrosive and high-temperature reactions

Procedure:

-

Reaction Setup: The α,ω-diiodoperfluoroalkane is charged into a reaction vessel with oleum and the metal salt catalyst. The molar ratio of free sulfur trioxide in the oleum to the perfluoroalkyl iodide should be between 2.5:1 and 10:1.[5]

-

Oxidation: The mixture is heated to a temperature between 50°C and 120°C while chlorine is introduced.[5]

-

Isolation of Acyl Fluoride: The resulting perfluorodiacyl fluoride can be isolated from the reaction mixture.

-

Hydrolysis: The perfluorodiacyl fluoride is then hydrolyzed to the corresponding perfluorinated dicarboxylic acid.

-

Purification: The final product is purified by methods such as distillation or recrystallization.

Quantitative Data for Oxidation of Perfluoroalkyl Iodides

| Starting Material | Product | Oxidizing System | Temperature (°C) | Yield | Reference |

| Perfluoroalkyl iodide (mono-iodo) | Perfluorocarboxylic acid | Oleum/Cl₂/Group IIB salt | 50 - 120 | High | [5] |

| Perfluoroalkyl iodide (mono-iodo) | Perfluorocarboxylic acid | O₂/light | Room Temperature | High | [6] |

Visualizing the Telomerization-Oxidation Pathway

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. US3919057A - Process for the electrochemical fluorination of organic acid halides - Google Patents [patents.google.com]

- 3. US2963487A - Ozonolysis of norbornylenes - Google Patents [patents.google.com]

- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 5. US3862971A - Process for making perfluorocarboxylic acids and fluorides thereof - Google Patents [patents.google.com]

- 6. US6515172B2 - Process for the preparation of perfluorocarboxylic acids - Google Patents [patents.google.com]

Spectroscopic Profile of Tetrafluorosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for tetrafluorosuccinic acid (C₄H₂F₄O₄), a fluorinated dicarboxylic acid of interest in various chemical and pharmaceutical applications. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also provided.

Introduction

This compound, also known as 2,2,3,3-tetrafluorobutanedioic acid, is a halogenated organic acid. Its chemical structure, featuring a fully fluorinated four-carbon backbone with two carboxylic acid functional groups, imparts unique physicochemical properties relevant to materials science, synthesis, and drug development. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This guide summarizes the anticipated spectroscopic features based on its structure and established principles of spectroscopic interpretation.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 10 | Broad Singlet | N/A |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 160 - 180 | Triplet | ²J(C,F) ≈ 20-30 |

| -CF₂- | 110 - 130 | Triplet of Triplets | ¹J(C,F) ≈ 250-300, ²J(C,F) ≈ 20-30 |

Note: The carbonyl carbon is expected to show coupling to the adjacent fluorine atoms. The fluorinated carbons will exhibit large one-bond C-F coupling and smaller two-bond C-F coupling.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₂- | -110 to -130 | Singlet | N/A |

Note: Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. The chemical shift is referenced to CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |

| C-F | Stretch | 1200 - 1000 | Strong |

| O-H (Carboxylic Acid) | Bend | 1440 - 1395 and 950 - 910 | Medium, Broad |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 172 | [M - H₂O]⁺ |

| 145 | [M - COOH]⁺ |

| 127 | [M - COOH - H₂O]⁺ |

| 100 | [C₂F₄]⁺ |

| 95 | [M - COOH - CO]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [COOH]⁺ |

Note: The fragmentation pattern of dicarboxylic acids can be complex and may involve rearrangements. The listed fragments are plausible based on the structure.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to an appropriate range for fluorinated organic compounds (e.g., +50 to -250 ppm).

-

Reference the spectrum to an external or internal fluorine standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

-

For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

-

-

Instrumentation:

-

For EI, a gas chromatograph-mass spectrometer (GC-MS) with a direct injection port or a standalone mass spectrometer with a direct insertion probe can be used.

-

For ESI, a liquid chromatograph-mass spectrometer (LC-MS) or direct infusion into the ESI source is appropriate.

-

-

Data Acquisition:

-

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated by their mass-to-charge ratio.

-

ESI-MS: The sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed. This is a softer ionization technique and is more likely to show the molecular ion.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data Interpretation

Caption: Logical relationships in spectroscopic data interpretation.

In-Depth Technical Guide: Crystal Structure Analysis of Tetrafluorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of tetrafluorosuccinic acid, with a focus on its monohydrate form. It details the precise molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination. This information is crucial for understanding its chemical behavior and for its potential applications in drug design and materials science.

Introduction

This compound (C₄H₂F₄O₄) is a dicarboxylic acid where the four hydrogen atoms on the succinic acid backbone have been replaced by fluorine atoms. This substitution significantly alters its physicochemical properties, including its acidity and conformational preferences, making its structural analysis a subject of scientific interest. The crystalline state provides a detailed snapshot of the molecule's three-dimensional arrangement and intermolecular interactions. This guide focuses on the crystal structure of this compound monohydrate, which has been determined by single-crystal X-ray diffraction.

Molecular and Crystal Structure

The crystal structure of this compound monohydrate reveals a well-defined arrangement of the acid and water molecules, held together by a network of hydrogen bonds.

Crystallographic Data

The crystal structure of this compound monohydrate has been determined to belong to the orthorhombic space group P b c a. The unit cell parameters and other relevant crystallographic data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₄H₂F₄O₄ · H₂O |

| Molecular Weight | 208.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 10.6924(2) Å |

| b | 11.6169(2) Å |

| c | 22.441(3) Å |

| α, β, γ | 90° |

| Volume | 2787.45(8) ų |

| Z | 8 |

| Temperature | 120(2) K |

Molecular Geometry

The conformation of the this compound molecule in the crystal is influenced by the steric and electronic effects of the fluorine substituents. The following tables present the key bond lengths, bond angles, and torsion angles within the molecule.

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C1 - C2 | 1.545(3) |

| C2 - C3 | 1.550(3) |

| C3 - C4 | 1.546(3) |

| C1 - O1 | 1.215(2) |

| C1 - O2 | 1.313(2) |

| C4 - O3 | 1.214(2) |

| C4 - O4 | 1.315(2) |

| C2 - F1 | 1.359(2) |

| C2 - F2 | 1.361(2) |

| C3 - F3 | 1.358(2) |

| C3 - F4 | 1.360(2) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O1 - C1 - O2 | 124.5(2) |

| O1 - C1 - C2 | 122.1(2) |

| O2 - C1 - C2 | 113.4(2) |

| C1 - C2 - C3 | 111.8(2) |

| F1 - C2 - F2 | 106.9(2) |

| C2 - C3 - C4 | 111.9(2) |

| F3 - C3 - F4 | 106.8(2) |

| O3 - C4 - O4 | 124.6(2) |

| O3 - C4 - C3 | 122.0(2) |

| O4 - C4 - C3 | 113.4(2) |

Table 4: Selected Torsion Angles (°)

| Atoms | Angle (°) |

| C1 - C2 - C3 - C4 | -178.9(2) |

| O1 - C1 - C2 - C3 | 14.5(3) |

| O2 - C1 - C2 - C3 | -166.4(2) |

| C2 - C3 - C4 - O3 | -15.1(3) |

| C2 - C3 - C4 - O4 | 165.8(2) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a suitable fluorinated precursor. A detailed, reproducible protocol is outlined below:

Materials:

-

Tetrafluorosuccinic anhydride (B1165640)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add tetrafluorosuccinic anhydride.

-

Slowly add deionized water to the flask while stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Continue stirring the mixture at room temperature until the anhydride has completely dissolved and the reaction is complete, typically for several hours.

-

The resulting aqueous solution of this compound can be used directly or the acid can be isolated by evaporation of the water under reduced pressure.

Crystallization

Single crystals of this compound monohydrate suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.

Procedure:

-

Prepare a saturated aqueous solution of this compound at room temperature.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean beaker or crystallizing dish.

-

Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Allow the solution to stand undisturbed at room temperature. Colorless, well-formed crystals of the monohydrate should appear within a few days to a week.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure involves collecting and analyzing X-ray diffraction data from a single crystal.

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 120 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the observed and calculated diffraction intensities.

Visualizations

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of this compound monohydrate. The quantitative data on its molecular geometry and the comprehensive experimental protocols offer valuable insights for researchers in medicinal chemistry and materials science. The precise structural information is fundamental for computational modeling, understanding intermolecular interactions, and designing new molecules with desired properties.

An In-depth Technical Guide to the Acidity and pKa Values of Tetrafluorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorosuccinic acid, a halogenated derivative of succinic acid, exhibits significantly altered physicochemical properties due to the strong electron-withdrawing effects of its fluorine substituents. This guide provides a comprehensive overview of the acidity and pKa values of this compound, offering a comparative analysis with its non-fluorinated counterpart, succinic acid. Detailed experimental protocols for the determination of these crucial parameters are provided, alongside visual representations of the dissociation process and the experimental workflow. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.

Data Presentation: Acidity of this compound

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. This compound is a dicarboxylic acid, meaning it can donate two protons, and therefore has two pKa values (pKa1 and pKa2). The presence of four highly electronegative fluorine atoms dramatically increases the acidity of this compound compared to succinic acid.

| Compound | pKa1 | pKa2 |

| This compound | ~ -1.03 | ~ 1.8 |

| Succinic Acid | ~ 4.2 | ~ 5.6 |

Table 1: Comparison of pKa values of this compound and Succinic Acid in Water.

The significantly lower pKa values of this compound are attributed to the inductive effect of the fluorine atoms, which stabilize the resulting carboxylate anions upon deprotonation.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the behavior of a molecule in different chemical and biological environments. The following are detailed protocols for three common methods adapted for the analysis of this compound.

Potentiometric Titration

This classical method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.

Materials and Equipment:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Deionized water, carbonate-free

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Preparation of the Acid Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin stirring the solution and record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1 mL).

-

Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration past the second equivalence point, which will be indicated by a sharp change in pH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa1 is the pH at the first half-equivalence point (half the volume of NaOH required to reach the first equivalence point), and the pKa2 is the pH at the second half-equivalence point (halfway between the first and second equivalence points).

Spectrophotometry

This method is based on the difference in the ultraviolet (UV) absorbance spectra of the protonated and deprotonated forms of the acid. It is particularly useful for compounds that have a chromophore near the acidic center.

Materials and Equipment:

-

This compound

-

Buffer solutions of known pH (ranging from pH -2 to 4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water.

-

Preparation of Sample Solutions: Prepare a series of solutions by diluting the stock solution in buffers of different pH values. The final concentration of the acid should be constant across all samples.

-

Spectral Measurement: Measure the UV absorbance spectrum of each buffered solution over a relevant wavelength range. The carboxyl group itself absorbs in the far UV, so a wavelength range of approximately 200-250 nm would be appropriate.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated (at very low pH) and the mono-deprotonated forms.

-

Plot the absorbance at these specific wavelengths against the pH.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa values, which correspond to the inflection points of the curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of nuclei that are sensitive to the protonation state of the molecule. For this compound, both ¹⁹F and ¹³C NMR would be highly informative.

Materials and Equipment:

-

This compound

-

Deuterated water (D₂O)

-

Buffer solutions of known pD (the equivalent of pH in D₂O)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a series of NMR samples of this compound in D₂O with varying pD values, maintained by using appropriate buffers.

-

NMR Data Acquisition: Acquire ¹⁹F and/or ¹³C NMR spectra for each sample.

-

Data Analysis:

-

Identify the resonance signals corresponding to the fluorine or carbon atoms adjacent to the carboxylic acid groups.

-

The chemical shifts of these nuclei will change as a function of the pD.

-

Plot the chemical shift (δ) versus the pD.

-

The pKa values can be determined from the inflection points of the resulting sigmoidal curve.

-

Mandatory Visualizations

Caption: Dissociation equilibria of this compound.

Caption: General experimental workflow for pKa determination.

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Tetrafluorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Tetrafluorosuccinic acid, a fluorinated dicarboxylic acid, presents a unique set of properties that make it a valuable compound in organic synthesis and materials science. However, its reactivity and corrosive nature demand a thorough understanding of its health and safety profile. This technical guide provides an in-depth overview of the known hazards, handling protocols, and safety considerations for laboratory personnel working with this compound. Due to a lack of extensive toxicological studies on this compound specifically, this guide also draws upon data from structurally related short-chain perfluorinated carboxylic acids (PFCAs) to provide a broader context for risk assessment.

Section 1: Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₄O₄ | [1] |

| Molecular Weight | 190.05 g/mol | [1] |

| CAS Number | 377-38-8 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 118-121 °C | [2] |

| Boiling Point | 150 °C at 15 torr | [2] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |

| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation. |

Note: The toxicological properties of this compound have not been fully investigated. As a short-chain perfluorinated carboxylic acid (PFCA), it belongs to a class of compounds that have raised environmental and health concerns. Some studies on other short-chain PFCAs suggest the potential for bioaccumulation and toxicity, which may be greater than previously assumed.[4][5][6] Therefore, it should be handled with a high degree of caution, assuming it may have uncharacterized toxicological effects.

Section 3: Experimental Protocols and Handling Procedures

Due to the lack of published, detailed experimental protocols for specific assays involving this compound, this section provides a general workflow for the safe handling of corrosive solid acids in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.

General Laboratory Workflow for Handling Corrosive Solids

The following diagram illustrates a standard workflow for handling a corrosive solid like this compound, emphasizing safety at each step.

Caption: A typical laboratory workflow for the safe handling of corrosive solids.

Hierarchy of Controls

To minimize the risks associated with handling this compound, a systematic approach to hazard control should be implemented. The hierarchy of controls prioritizes the most effective measures.[4][5][6][7][8]

Caption: The hierarchy of controls, from most to least effective.

Section 4: Exposure Controls and Personal Protection

Given the corrosive nature of this compound, stringent measures must be in place to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Work should be conducted in a properly functioning chemical fume hood.[9] Eyewash stations and safety showers must be readily accessible.[10] |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[9] |

| Skin Protection | A lab coat must be worn. Chemical-resistant gloves (e.g., nitrile, neoprene) should be selected based on compatibility and breakthrough time. Always inspect gloves for damage before use.[9] |

| Respiratory Protection | If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[10] |

Section 5: First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following decision tree outlines the initial response to different types of exposure.

Caption: A decision tree for first aid response to corrosive chemical exposure.

Section 6: Stability and Reactivity

| Parameter | Information |

| Reactivity | Reacts with bases and strong oxidizing agents. |

| Chemical Stability | Stable under normal laboratory conditions. |

| Hazardous Decomposition Products | Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride. |

| Incompatible Materials | Strong bases, strong oxidizing agents. |

Section 7: Toxicological Information - Insights from Related Compounds

Direct toxicological data for this compound is limited. However, as a short-chain perfluorinated dicarboxylic acid, it is structurally related to other per- and polyfluoroalkyl substances (PFAS). Research on short-chain PFCAs has indicated potential for adverse health effects.

| Toxicological Endpoint | Information from Related Short-Chain PFCAs | Reference(s) |

| Acute Toxicity | Generally considered to have moderate to low acute toxicity in animal studies. | [11] |

| Chronic Toxicity | Long-term exposure to some PFCAs has been associated with effects on the liver, gastrointestinal tract, and thyroid hormone levels in animal studies. | [11] |

| Carcinogenicity | Some studies on other PFCAs have suggested potential carcinogenicity at high doses in animals. | [11] |

| Developmental Toxicity | Studies on some short-chain PFAS have shown potential for developmental toxicity. | [12] |

| Bioaccumulation | While short-chain PFCAs were initially thought to have low bioaccumulation potential, recent studies suggest they can accumulate in biological tissues. | [13] |

Important Note: This information is for context and is based on related compounds. The specific toxicological profile of this compound has not been fully elucidated and it should be handled as a substance with significant potential for harm.

Section 8: Signaling Pathways - A Knowledge Gap

Currently, there is no publicly available research that specifically identifies any cellular signaling pathways that are modulated by this compound. The corrosive nature of the compound suggests that its primary mechanism of toxicity at high concentrations is likely through non-specific tissue damage. Further research is required to determine if this compound has any specific biological targets or effects on signaling cascades at sub-corrosive concentrations.

Section 9: Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area designated for corrosive materials. Segregate from incompatible substances such as bases and strong oxidizing agents.[9]

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]

Conclusion

This compound is a valuable reagent with significant hazards. A thorough understanding of its corrosive nature, coupled with a cautious approach that considers the potential for uncharacterized toxicity, is essential for its safe use. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. Further toxicological and biological research is needed to fully characterize the health and safety profile of this compound and its potential effects on biological systems.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. eng.uwo.ca [eng.uwo.ca]

- 4. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 5. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]

- 6. blog.storemasta.com.au [blog.storemasta.com.au]

- 7. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]

- 8. worksafe.vic.gov.au [worksafe.vic.gov.au]

- 9. research.wayne.edu [research.wayne.edu]

- 10. actenviro.com [actenviro.com]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. The short-chain perfluorinated compounds PFBS, PFHxS, PFBA and PFHxA, disrupt human mesenchymal stem cell self-renewal and adipogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrafluorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of tetrafluorosuccinic acid. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related perfluorinated carboxylic acids (PFCAs) to infer its likely thermal behavior. The guide covers theoretical decomposition pathways, potential decomposition products, and detailed experimental protocols for conducting thermal analysis. This information is intended to be a valuable resource for researchers and professionals working with this and similar fluorinated compounds, particularly in the fields of materials science and drug development where thermal stability is a critical parameter.

Introduction

This compound (C₄H₂F₄O₄), also known as perfluorosuccinic acid, is a dicarboxylic acid characterized by a fully fluorinated four-carbon chain. Its unique properties, imparted by the strong carbon-fluorine bonds, include high thermal stability and chemical resistance, making it a valuable building block in the synthesis of advanced polymers, coatings, and specialty chemicals.[1] In the pharmaceutical industry, fluorinated compounds are often utilized to enhance metabolic stability and bioavailability of drug molecules. A thorough understanding of the thermal stability and decomposition profile of this compound is therefore crucial for its safe handling, processing, and for predicting the shelf-life and degradation pathways of materials derived from it.

This guide will explore the theoretical framework for the thermal decomposition of this compound, based on extensive research on other short-chain PFCAs. It will also provide detailed, standardized experimental protocols for researchers to conduct their own thermal analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂F₄O₄ | [2] |

| Molecular Weight | 190.05 g/mol | [2] |

| Melting Point | 115 - 118 °C | [2] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥97% | [3] |

Table 1: Physical and Chemical Properties of this compound

Theoretical Thermal Decomposition Pathways

Based on these established mechanisms, a proposed decomposition pathway for this compound is illustrated below. The process is likely initiated by the cleavage of a C-C bond or decarboxylation, followed by a series of radical reactions and HF elimination.

Caption: Proposed thermal decomposition pathway for this compound.

The initial step is hypothesized to be either the homolytic cleavage of the C-C bond between the two carboxyl groups or the loss of a carboxyl group as a CO₂ molecule, leading to the formation of radical intermediates. These highly reactive species can then undergo further fragmentation and rearrangement, including the elimination of hydrogen fluoride (B91410), to yield a variety of smaller fluorinated molecules.

Potential Decomposition Products

Based on studies of similar PFCAs, the thermal decomposition of this compound in an inert atmosphere is expected to produce a mixture of gaseous products.[4] The primary products are likely to include:

-

Carbon Dioxide (CO₂): Resulting from the decarboxylation of the acid.

-

Hydrogen Fluoride (HF): Formed through the elimination of hydrogen and fluorine atoms from the carbon backbone.

-

Fluorinated Alkenes: Such as tetrafluoroethylene (B6358150) (C₂F₄) and hexafluoropropene (B89477) (C₃F₆), formed from the fragmentation and rearrangement of the carbon chain.

-

Other Small Fluorinated Fragments: Including carbonyl fluoride (COF₂) and other short-chain perfluorocarbons.

The exact composition of the product mixture will depend on the specific decomposition conditions, such as temperature, heating rate, and the presence of oxygen or other reactive species.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the total mass loss.

Experimental Workflow:

Caption: General workflow for Thermogravimetric Analysis (TGA).

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure a non-reactive environment.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a linear heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used for better resolution of decomposition steps.

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Workflow:

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Detailed Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to approximately 400 °C at a linear heating rate of 10 °C/min. The final temperature should be chosen to encompass the melting and initial decomposition events without causing excessive pressure buildup in the sealed pan.

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This provides real-time analysis of the gases evolved from the sample as it is heated.

Experimental Protocol (TGA-MS/FTIR):

-

Follow the TGA protocol as described in Section 5.1.

-

The outlet of the TGA furnace is connected to the inlet of the mass spectrometer or FTIR gas cell via a heated transfer line to prevent condensation of the evolved products.

-

Mass spectra or infrared spectra of the evolved gases are continuously recorded throughout the TGA experiment.

-